2-(4-Ethylphenoxy)-2-methylpropanoyl chloride
Overview
Description
2-(4-Ethylphenoxy)-2-methylpropanoyl chloride is an organic compound with the molecular formula C12H15ClO2. It is a derivative of propanoyl chloride, where the hydrogen atoms are substituted with a 4-ethylphenoxy group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Compounds similar to “2-(4-Ethylphenoxy)-2-methylpropanoyl chloride” often target proteins or enzymes in the body. For example, some compounds target the Peroxisome proliferator-activated receptor gamma .
Mode of Action
The mode of action of such compounds can involve binding to their target and modulating its activity. This can lead to changes in cellular processes and biochemical pathways .
Biochemical Pathways
The specific biochemical pathways affected would depend on the target of the compound. For instance, if the target is an enzyme involved in a metabolic pathway, the compound could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly influence the bioavailability and efficacy of the compound .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of bacteria to modulating the activity of a specific protein .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound and its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenoxy)-2-methylpropanoyl chloride typically involves the reaction of 4-ethylphenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{4-Ethylphenol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH) is used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
Scientific Research Applications
2-(4-Ethylphenoxy)-2-methylpropanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenoxy)-2-methylpropanoyl chloride
- 2-(4-Ethylphenoxy)acetyl chloride
- 2-(4-Ethylphenoxy)propanoyl chloride
Uniqueness
2-(4-Ethylphenoxy)-2-methylpropanoyl chloride is unique due to the presence of both the 4-ethylphenoxy group and the 2-methylpropanoyl group, which confer specific reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on its structural features.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-2-methylpropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-4-9-5-7-10(8-6-9)15-12(2,3)11(13)14/h5-8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUISNOXIMVRSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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